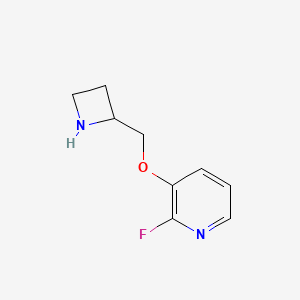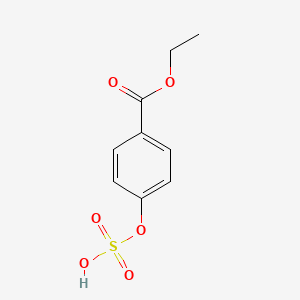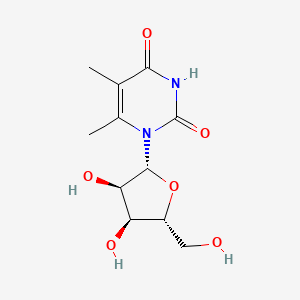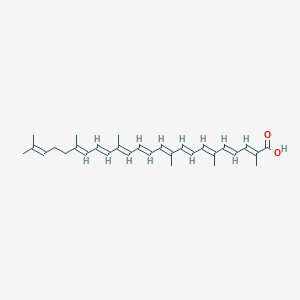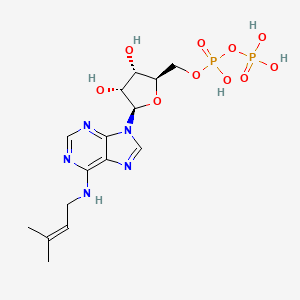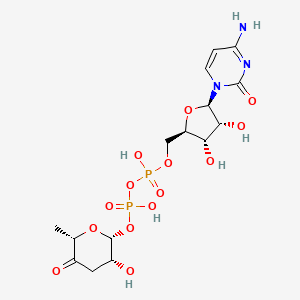
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Enzymatic Mechanisms and Applications
Epimerization at Unactivated Stereocenters : Research highlights the intriguing capability of certain enzymes, such as CDP-d-tyvelose 2-epimerase, to catalyze epimerization at unactivated stereocenters, a critical process in the biosynthesis of sugars like tyvelose, essential for the O-antigen of Yersinia pseudotuberculosis IVA. This mechanism involves complex interactions with NAD+ and proposes a retro-aldol-type mechanism, underscoring the enzyme's potential for synthesizing structurally diverse sugars (Hallis et al., 2000).
Substrate Specificity and Enzyme Activity : The discovery of promiscuous epimerases like the CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus, which exhibits a broad substrate specificity across different nucleotide-activated forms of d-glucose, opens new avenues for enzymatic synthesis of rare sugars. This highlights the enzyme's role in expanding the toolbox for carbohydrate synthesis, with implications for understanding the structural and functional diversity of cellular components (Rapp et al., 2020).
Dehydration and Structural Analysis : Studies on CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have shed light on the molecular mechanisms underlying the dehydration process essential for the synthesis of 3,6-dideoxyhexoses. These enzymes play a crucial role in converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a key intermediate in the production of important bacterial antigens. The structural analysis provides insights into the enzyme's active site and mechanism of action, offering potential targets for developing inhibitors against Gram-negative pathogens (Vogan et al., 2002; Koropatkin & Holden, 2005).
Propriétés
Nom du produit |
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer |
|---|---|
Formule moléculaire |
C15H23N3O14P2 |
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6S)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8+,9+,11+,12+,13+,14+/m0/s1 |
Clé InChI |
DATWFRMXXZBEPM-SGLIKCFUSA-N |
SMILES isomérique |
C[C@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canonique |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)
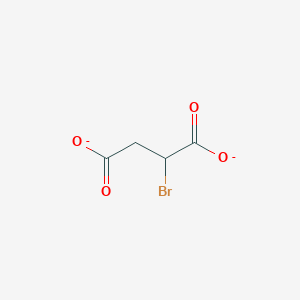
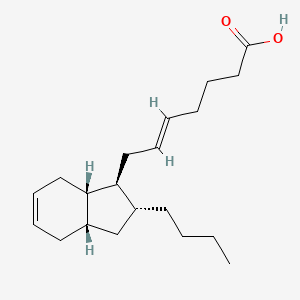
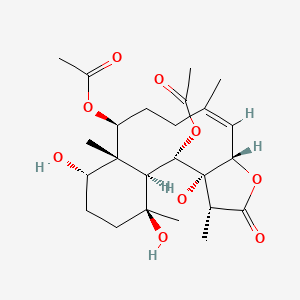
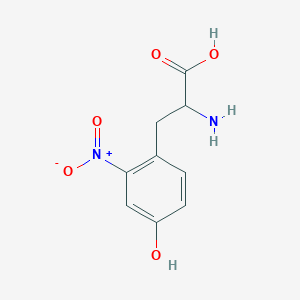
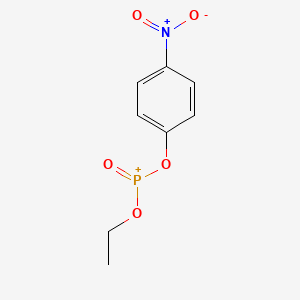
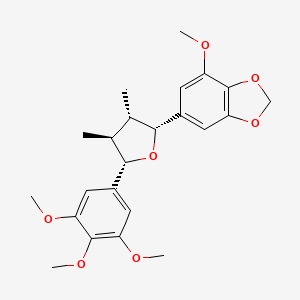
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)
